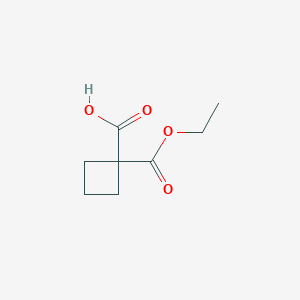

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethoxycarbonylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-12-7(11)8(6(9)10)4-3-5-8/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHZRSFKDSWLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441670 | |

| Record name | Cyclobutane-1,1-dicarboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54450-84-9 | |

| Record name | Cyclobutane-1,1-dicarboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(ethoxycarbonyl)cyclobutanecarboxylic acid, a valuable intermediate in the development of novel therapeutic agents and specialized organic compounds. The primary focus is on the robust and widely adopted two-step approach commencing with the malonic ester synthesis to form diethyl 1,1-cyclobutanedicarboxylate, followed by its selective partial hydrolysis. This document delves into the mechanistic underpinnings of these reactions, offers detailed, field-proven experimental protocols, and discusses the critical parameters that ensure high yield and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Significance and Applications

This compound, also known as monoethyl 1,1-cyclobutanedicarboxylate, is a key building block in organic synthesis. Its bifunctional nature, possessing both an ester and a carboxylic acid group attached to the same quaternary carbon of a cyclobutane ring, makes it a versatile precursor for a variety of more complex molecules. The cyclobutane motif itself is of significant interest in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug candidates. Consequently, efficient and scalable access to intermediates like this compound is of paramount importance.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and reliable pathway to this compound involves a two-step sequence:

-

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate via the Perkin alicyclic synthesis, a variation of the malonic ester synthesis.[1]

-

Step 2: Selective Partial Hydrolysis (Saponification) of the resulting diester to yield the target mono-acid mono-ester.

This strategy is favored due to the ready availability of starting materials, well-established reaction conditions, and generally good overall yields.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

The formation of the cyclobutane ring is achieved through the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a strong base.[2] This intramolecular cyclization is a classic example of the malonic ester synthesis.[1]

2.1.1. Reaction Mechanism and Rationale

The reaction proceeds through a double alkylation of diethyl malonate. The mechanism can be broken down as follows:

-

Deprotonation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This generates a stabilized enolate ion.

-

First Alkylation (Intermolecular): The nucleophilic enolate attacks one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction, displacing a bromide ion and forming an intermediate γ-bromopropylmalonate.

-

Second Deprotonation: A second equivalent of the base removes the remaining acidic α-proton, forming a new enolate.

-

Second Alkylation (Intramolecular): The newly formed enolate undergoes an intramolecular SN2 reaction, attacking the carbon bearing the remaining bromine atom to form the cyclobutane ring.[3]

The use of two equivalents of base is crucial for driving the reaction to completion.[2] Sodium ethoxide is the base of choice as it is readily prepared from sodium metal and absolute ethanol, and its conjugate acid (ethanol) is often the reaction solvent, thus avoiding unwanted transesterification side reactions.[4]

2.1.2. Experimental Protocol: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This protocol is adapted from established procedures.[5]

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a drying tube, and an addition funnel.

-

Heating mantle.

-

Diethyl malonate

-

1,3-Dibromopropane (or 1-bromo-3-chloropropane)[5]

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a separate flask, carefully add small pieces of freshly cut sodium metal (2.0 equivalents) to absolute ethanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction Setup: In the three-necked flask, combine diethyl malonate (1.0 equivalent) and 1,3-dibromopropane (1.05 equivalents).

-

Reaction Execution: Heat the mixture of diethyl malonate and 1,3-dibromopropane to approximately 80°C with vigorous stirring.[5] Slowly add the sodium ethoxide solution from the addition funnel at a rate that maintains a gentle reflux.[5]

-

Reflux and Work-up: After the addition is complete, continue to reflux the mixture with stirring for an additional 45-60 minutes to ensure the reaction goes to completion.[5]

-

Solvent Removal and Extraction: Cool the reaction mixture and remove the ethanol by distillation.[5] To the residue, add cold water to dissolve the sodium bromide byproduct.[5] Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).[5]

-

Drying and Concentration: Combine the organic layers, wash with a saturated salt solution, and dry over anhydrous sodium sulfate or magnesium sulfate.[5] Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the diethyl ether.

-

Purification: The crude product is purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate as a colorless oil.[5]

Table 1: Reagent Quantities and Yields for Diethyl 1,1-cyclobutanedicarboxylate Synthesis

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Example Quantity |

| Diethyl malonate | 1.0 | 160.17 | 160 g (1.0 mol) |

| 1,3-Dibromopropane | 1.05 | 201.86 | 212 g (1.05 mol) |

| Sodium | 2.0 | 22.99 | 46 g (2.0 g-atom) |

| Absolute Ethanol | Solvent | 46.07 | 800 mL |

| Product | 200.23 | Typical Yield: 53-55% [5] |

Diagram 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

Caption: Reaction scheme for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.

Step 2: Selective Partial Hydrolysis

The conversion of diethyl 1,1-cyclobutanedicarboxylate to this compound is achieved by the careful hydrolysis of one of the two ester groups.

2.2.1. Mechanistic Considerations

This transformation is a base-catalyzed hydrolysis (saponification). The hydroxide ion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the ester. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide ion to form the carboxylate. Subsequent acidification protonates the carboxylate to give the final carboxylic acid.

Controlling the stoichiometry of the base is critical for achieving selective mono-hydrolysis. Using one equivalent of a strong base like sodium hydroxide or potassium hydroxide favors the formation of the mono-acid.

2.2.2. Experimental Protocol: Synthesis of this compound

This protocol is based on a well-documented procedure.[6]

Materials and Equipment:

-

Round-bottom flask with a magnetic stirrer.

-

Dropping funnel.

-

Diethyl 1,1-cyclobutanedicarboxylate

-

Sodium hydroxide (1N aqueous solution)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve diethyl 1,1-cyclobutanedicarboxylate (1.0 equivalent) in ethanol in a round-bottom flask.[6]

-

Base Addition: While stirring at room temperature, add a 1N aqueous solution of sodium hydroxide (1.0 equivalent) dropwise over a period of time to control the reaction rate.[6]

-

Reaction Monitoring: Stir the resulting mixture at room temperature for approximately 6 hours.[6] The reaction can be monitored by thin-layer chromatography (TLC) to follow the disappearance of the starting diester.

-

Concentration and Extraction: Concentrate the reaction mixture by removing most of the ethanol under reduced pressure.[6] Wash the aqueous residue with diethyl ether to remove any unreacted starting material.[6]

-

Acidification: Separate the aqueous layer and cool it in an ice bath. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, keeping the temperature below 10°C.[6]

-

Product Extraction: Extract the acidified aqueous layer with diethyl ether (3x).[6]

-

Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound as a colorless oil.[6]

Table 2: Reagent Quantities for the Synthesis of this compound

| Reagent | Molar Ratio | Concentration | Example Quantity |

| Diethyl 1,1-cyclobutanedicarboxylate | 1.0 | - | 4.5 g (22.5 mmol) |

| Sodium Hydroxide | 1.0 | 1N | 22.5 mL (22.5 mmol) |

| Ethanol | Solvent | - | 20 mL |

| Product | Typically high yield |

Diagram 2: Workflow for the Synthesis of this compound

Caption: Step-by-step workflow for the partial hydrolysis reaction.

Alternative Synthetic Routes

While the malonic ester synthesis is the most common approach, other methods have been explored for the synthesis of the cyclobutane ring system.

Cyanoacetate-based Synthesis

An alternative route involves the use of ethyl cyanoacetate instead of diethyl malonate. The reaction with 1,3-dihalopropane proceeds in a similar manner to yield ethyl 1-cyanocyclobutanecarboxylate.[7] This intermediate can then be hydrolyzed to the corresponding carboxylic acid and further to the dicarboxylic acid if desired. This method can sometimes offer advantages in terms of reactivity or ease of purification.

Safety and Handling Considerations

-

Sodium Metal: Reacts violently with water and is highly flammable. It should be handled under an inert atmosphere and away from any sources of moisture.

-

1,3-Dibromopropane: Is a lachrymator and should be handled in a well-ventilated fume hood.

-

Strong Bases and Acids: Sodium hydroxide and hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Flammable Solvents: Diethyl ether and ethanol are highly flammable. All heating should be conducted using heating mantles or steam baths, and ignition sources should be avoided.

A thorough risk assessment should be conducted before undertaking any of these procedures.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental principles of organic chemistry. The two-step method involving the malonic ester synthesis followed by selective partial hydrolysis is a reliable and scalable route. By carefully controlling reaction conditions, particularly stoichiometry and temperature, researchers can consistently obtain high yields of this valuable synthetic intermediate. The protocols and mechanistic insights provided in this guide are intended to equip scientists with the knowledge necessary for the successful synthesis of this important compound.

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. Solved When diethylmalonate was treated with two equivalents | Chegg.com [chegg.com]

- 3. homework.study.com [homework.study.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

1-(ethoxycarbonyl)cyclobutanecarboxylic acid chemical properties

An In-depth Technical Guide to 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound, also known as cyclobutane-1,1-dicarboxylic acid monoethyl ester, is an organic compound featuring a four-membered cyclobutane ring.[1] This bifunctional molecule, containing both a carboxylic acid and an ethyl ester group attached to the same carbon atom, serves as a highly versatile intermediate in organic synthesis. Its unique structural properties, including the inherent strain of the cyclobutane ring, make it a valuable building block in the fields of medicinal chemistry and materials science.[1][2] The strategic placement of two distinct carbonyl functionalities allows for selective chemical transformations, providing a gateway to more complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, detailed synthesis protocols, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow oil or liquid at room temperature.[3] Its dual functional groups—a hydrogen-bond-donating carboxylic acid and a polar ester group—grant it moderate polarity and solubility in a range of organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54450-84-9 | [1][4] |

| Molecular Formula | C₈H₁₂O₄ | [1][4] |

| Molecular Weight | 172.18 g/mol | [1][4] |

| Appearance | Colorless oil/liquid | [3] |

| Density | 1.117 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.451 | |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [5] |

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the spectrum would characteristically show a triplet and a quartet for the ethoxy group protons, complex multiplets for the cyclobutane ring protons, and a broad singlet for the acidic proton of the carboxylic acid. The ¹³C NMR spectrum would display distinct signals for the two carbonyl carbons (ester and carboxylic acid), the carbons of the ethoxy group, and the carbons of the cyclobutane ring.[6]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong carbonyl (C=O) stretching absorptions. A sharp peak around 1730-1750 cm⁻¹ corresponds to the ester, while a broader absorption between 1700-1725 cm⁻¹ is characteristic of the carboxylic acid. A very broad O-H stretching band from the carboxylic acid dimer is also expected in the 2500-3300 cm⁻¹ region.[7]

-

Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak (M⁺) at m/z 172. Key fragmentation patterns would include the loss of an ethoxy group (-OC₂H₅), water (-H₂O), or carbon dioxide (-CO₂).

Synthesis and Manufacturing

The primary route to this compound is a two-step process starting from diethyl malonate. The first step involves the formation of the cyclobutane ring to create the precursor, diethyl 1,1-cyclobutanedicarboxylate, followed by a selective mono-hydrolysis.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This synthesis is a classic example of a malonic ester synthesis involving a double alkylation with a dihalide. The reaction of diethyl malonate with 1,3-dihalopropanes (such as 1-bromo-3-chloropropane or 1,3-dibromopropane) in the presence of a strong base like sodium ethoxide yields the cyclic diester.[8][9]

-

Base Preparation : A solution of sodium ethoxide is prepared by carefully adding metallic sodium (2 gram atoms) to absolute ethanol (approx. 800 mL for 1 mole of ester) in a flask equipped with a reflux condenser. Maintaining anhydrous conditions is critical to prevent premature hydrolysis of the esters and to ensure the reactivity of the sodium ethoxide.[8]

-

Reaction Setup : In a separate three-necked flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, charge diethyl malonate (1 mole) and trimethylene chlorobromide (1 mole).[8]

-

Alkylation : Heat the diethyl malonate mixture to approximately 80°C. Vigorously stir the mixture while slowly adding the sodium ethoxide solution. The rate of addition should be controlled to maintain a gentle reflux.[8]

-

Reflux : After the addition is complete (typically 1.5-2 hours), continue to reflux the mixture with stirring for an additional hour to ensure the reaction goes to completion.[8]

-

Workup : Cool the reaction mixture and add cold water to dissolve the sodium halide salts formed. Separate the organic layer. Extract the aqueous layer with diethyl ether (3x) to recover any dissolved product.

-

Purification : Combine the organic layer and ether extracts, dry over anhydrous sodium sulfate, filter, and remove the solvents by distillation. The crude residue is then purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate (boiling point: 91–96°C at 4 mmHg or 104-105°C at 12 mmHg).[5][8]

Caption: Workflow for the synthesis of the diester precursor.

Step 2: Selective Hydrolysis to this compound

The target compound is obtained by the careful, selective saponification of one of the two ester groups of diethyl 1,1-cyclobutanedicarboxylate. Using exactly one equivalent of a strong base, such as sodium hydroxide, ensures that the reaction preferentially stops at the mono-acid stage.

-

Reaction Setup : Dissolve diethyl 1,1-cyclobutanedicarboxylate (1 equivalent) in ethanol in a flask equipped with a stirrer.[3]

-

Hydrolysis : Prepare a solution of sodium hydroxide (1 equivalent) in water (to make a 1N solution). Add this basic solution dropwise to the stirred ester solution at room temperature.[3]

-

Reaction Time : Stir the resulting mixture at room temperature for several hours (e.g., 6 hours) to allow for complete mono-saponification.[3]

-

Workup : Concentrate the reaction mixture by evaporation to remove most of the ethanol. The residue is then diluted with water and washed with diethyl ether to remove any unreacted starting material.

-

Acidification & Extraction : Cool the remaining aqueous layer in an ice bath and carefully acidify it with concentrated hydrochloric acid to a pH below 2. This protonates the carboxylate salt, precipitating the desired carboxylic acid.[3]

-

Isolation : Extract the acidified aqueous layer with diethyl ether (3x). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound as a colorless oil.[3]

Caption: Workflow for the selective hydrolysis to the target mono-acid.

Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. This allows for orthogonal chemical strategies where one group can be modified while the other remains protected or unreactive.

Chemical Reactivity

-

Carboxylic Acid Moiety : The carboxylic acid group can undergo standard transformations, such as esterification, conversion to an acid chloride (e.g., with thionyl chloride), amide coupling, or reduction.

-

Ester Moiety : The ethyl ester can be hydrolyzed under harsher basic or acidic conditions to yield cyclobutane-1,1-dicarboxylic acid.[9][10] It can also be reduced (e.g., with LiAlH₄) or undergo transesterification.

-

Cyclobutane Ring : The four-membered ring is characterized by significant angle strain. While relatively inert under many conditions, this strain can influence the stereochemical outcomes of reactions on adjacent carbons and can be exploited in certain ring-opening or rearrangement reactions under more forceful conditions.[1][2]

Applications in Drug Discovery and Organic Synthesis

The cyclobutane scaffold is increasingly incorporated into drug candidates to enhance metabolic stability, introduce conformational constraints, and serve as a non-planar bioisostere for aromatic rings.[2]

-

Pharmaceutical Intermediates : Cyclobutane derivatives are key components in a variety of approved drugs.[11] The precursor, diethyl 1,1-cyclobutanedicarboxylate, is a known intermediate in the synthesis of the platinum-based anticancer drug Carboplatin.[5][12][13][14] This highlights the industrial relevance of this chemical family.

-

Versatile Building Block : As a bifunctional molecule, it serves as a foundational building block for more complex structures. For example, the carboxylic acid can be coupled to an amine, and the ester can then be hydrolyzed and subjected to a second, different coupling reaction, enabling the divergent synthesis of compound libraries for screening.

Safety and Handling

This compound is classified as a hazardous substance requiring careful handling.

-

Hazards : It is labeled as causing skin irritation, serious eye irritation, and potential respiratory irritation. It is also classified as having acute oral toxicity (Category 4).[15]

-

Precautions for Safe Handling : Standard laboratory personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or a face shield, and a lab coat, must be worn.[15] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15]

-

Storage Conditions : The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[5][15]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its unique combination of a strained cyclobutane ring and two differentially reactive carbonyl functionalities. Its synthesis is well-established through a robust two-step sequence, making it an accessible building block for advanced applications. For researchers in drug discovery and organic synthesis, this compound offers a reliable platform for creating novel molecular entities with tailored three-dimensional structures and improved pharmacological properties. Proper understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in a research and development setting.

References

- 1. CAS 54450-84-9: 1-(Ethoxycarbonyl)cyclobutanecarboxylic ac… [cymitquimica.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Diethyl 1,1-cyclobutanedicarboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 1,1-Cyclobutanedicarboxylic acid | C6H8O4 | CID 2568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cyclobutanecarboxylic acid - general description [georganics.sk]

- 12. Cas Landing [thermofisher.com]

- 13. Diethyl 1,1-cyclobutanedicarboxylate | 3779-29-1 [chemicalbook.com]

- 14. Diethyl 1,1-cyclobutanedicarboxylate, 95% | Fisher Scientific [fishersci.ca]

- 15. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Structure Elucidation of 1-(ethoxycarbonyl)cyclobutanecarboxylic Acid

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of molecular architecture is paramount. Small organic molecules, such as 1-(ethoxycarbonyl)cyclobutanecarboxylic acid, often serve as critical building blocks in the synthesis of more complex chemical entities. The unique structural motif of this compound, featuring a strained cyclobutane ring geminally substituted with both a carboxylic acid and an ethyl ester group, imparts specific chemical properties that are of significant interest in drug development and polymer chemistry.[1] This guide provides a comprehensive, technically-grounded walkthrough of the structure elucidation of this compound, moving beyond a mere recitation of data to explore the causal reasoning behind the analytical choices and interpretation.

The molecular formula of this compound is C₈H₁₂O₄, with a corresponding molecular weight of 172.18 g/mol . A foundational step in its preparation involves the selective hydrolysis of one of the ester groups of diethyl 1,1-cyclobutanedicarboxylate, a reaction that leverages the differential reactivity of the ester functionalities in a controlled alkaline environment.

This document is structured to guide researchers through the multi-faceted process of spectroscopic analysis, integrating data from Mass Spectrometry, Infrared Spectroscopy, and both ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy to build a cohesive and irrefutable structural assignment.

Molecular Structure and Synthesis Overview

The synthesis of this compound is most commonly achieved through the partial hydrolysis of diethyl 1,1-cyclobutanedicarboxylate. This process is typically conducted using a stoichiometric amount of a base, such as sodium hydroxide, in an alcoholic solvent. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Workflow for Structure Elucidation

The comprehensive identification of this compound is achieved through a synergistic application of multiple spectroscopic techniques. The logical flow of this process ensures that each piece of data corroborates the others, leading to a definitive structural assignment.

Caption: Workflow for the synthesis, analysis, and structure confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. For this compound, we would expect to see a molecular ion peak corresponding to its molecular weight.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The high-energy molecular ion undergoes fragmentation into smaller, charged species.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation

| Predicted m/z | Proposed Fragment | Significance |

| 172 | [C₈H₁₂O₄]⁺• | Molecular Ion (M⁺•) |

| 127 | [M - OEt]⁺ | Loss of the ethoxy radical from the ester. |

| 126 | [M - EtOH]⁺• | Loss of a neutral ethanol molecule. |

| 99 | [M - COOH - C₂H₄]⁺ | Loss of the carboxyl group and ethylene from the cyclobutane ring. |

| 73 | [COOEt]⁺ | Fragment corresponding to the ethoxycarbonyl group. |

| 45 | [COOH]⁺ | Fragment corresponding to the carboxylic acid group. |

The fragmentation of carboxylic acids and esters often involves α-cleavage and McLafferty rearrangements.[2] The presence of a peak at m/z 45 is characteristic of a carboxylic acid, while a peak at m/z 73 would strongly suggest an ethoxycarbonyl moiety. The loss of an ethoxy radical (m/z 127) is also a common fragmentation pathway for ethyl esters.[3]

References

1-(ethoxycarbonyl)cyclobutanecarboxylic acid IUPAC name and synonyms

An In-Depth Technical Guide to 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its nomenclature, physicochemical properties, detailed synthetic protocols, and its strategic application in the development of novel therapeutics, grounded in authoritative scientific literature.

Compound Identification and Nomenclature

The precise identification of a chemical entity is foundational for research and development. This section outlines the formal naming conventions and identifiers for the topic compound.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid .

Synonyms and Common Identifiers

In literature and commercial catalogs, this compound is frequently listed under various synonyms. Recognizing these is crucial for efficient literature searching and procurement.

-

Cyclobutane-1,1-dicarboxylic acid monoethyl ester[1]

-

Monoethyl 1,1-cyclobutanedicarboxylate[1]

-

1,1-Cyclobutanedicarboxylic acid, 1-ethyl ester[2]

-

Ethyl hydrogen cyclobutane-1,1-dicarboxylate[2]

-

1-Carboxy-1-ethoxycarbonylcyclobutane

Key Chemical Identifiers

Quantitative identification is ensured by universally recognized registry numbers and formulas.

| Identifier | Value | Source(s) |

| CAS Number | 54450-84-9 | [1] |

| Molecular Formula | C₈H₁₂O₄ | |

| Molecular Weight | 172.18 g/mol | |

| InChI Key | XYHZRSFKDSWLHW-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its handling, reactivity, and suitability for specific applications. This compound is a colorless to pale yellow liquid at standard conditions.[1]

| Property | Value | Conditions | Source(s) |

| Form | Liquid | 25 °C, 1 atm | [1] |

| Density | 1.117 g/mL | 25 °C | [1] |

| Refractive Index | 1.451 | 20 °C | [1] |

| Flash Point | > 110 °C (> 230 °F) | Closed cup | [1] |

| Boiling Point | 276.6 °C | 760 mmHg (Predicted) |

Synthesis and Mechanism

The synthesis of this compound is a well-documented two-step process. The primary strategy involves the formation of the parent diester, followed by selective mono-hydrolysis. This approach is favored due to the high availability of the starting materials and robust, scalable reaction conditions.

Overall Synthetic Scheme

The synthesis proceeds via two key transformations:

-

Malonic Ester Synthesis: Cyclization of diethyl malonate with a 1,3-dihalopropane to form diethyl 1,1-cyclobutanedicarboxylate.

-

Selective Saponification: Controlled mono-hydrolysis of one of the two ester groups to yield the target mono-acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

This procedure is adapted from the robust and widely cited methods in Organic Syntheses. The reaction involves the dialkylation of diethyl malonate with trimethylene chlorobromide or dibromide using sodium ethoxide as the base.

Materials:

-

Diethyl malonate

-

Trimethylene chlorobromide (or dibromide)

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Prepare Sodium Ethoxide Solution: In a 5-L round-bottomed flask equipped with a reflux condenser, carefully add 138 g (6.0 g-atoms) of freshly cut sodium to 2.5 L of absolute ethanol. Strict anhydrous conditions must be maintained.[3]

-

Set up Reaction: In a separate 5-L three-necked flask equipped with a mechanical stirrer and reflux condenser, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide. Heat the mixture to 80°C.[3]

-

Initiate Cyclization: Vigorously stir the heated malonate mixture while slowly adding the sodium ethoxide solution. The rate of addition should be controlled to maintain a smooth reflux (approx. 1.5 hours).[3]

-

Complete Reaction: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.[3]

-

Workup: Cool the reaction mixture and add 900 mL of cold water to dissolve the sodium halide salts. Separate the organic layer. Extract the aqueous layer with three 500-mL portions of diethyl ether.[3]

-

Isolation and Purification: Combine the organic layer and ether extracts, dry over anhydrous sodium sulfate, filter, and remove the ether by distillation. The crude residue is then purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate (boiling point 91–96°C at 4 mm Hg). The typical yield is 53–55%.[3]

Causality and Expertise: The use of sodium ethoxide in ethanol is a classic condition for malonic ester synthesis. Maintaining anhydrous conditions is critical to prevent quenching the ethoxide base and undesired side reactions. The slow addition of the base to the heated mixture of reactants controls the exothermic reaction and favors the desired intramolecular cyclization over intermolecular polymerization, which can form tetraesters as a major byproduct.[4]

This protocol achieves the selective saponification of one ester group, a common challenge with symmetric diesters. The key is the stoichiometric control of the base.

Materials:

-

Diethyl 1,1-cyclobutanedicarboxylate

-

1N Sodium hydroxide solution

-

Ethanol

-

12N Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve 4.5 g (22.5 mmol) of diethyl 1,1-cyclobutanedicarboxylate in 20 mL of ethanol in a flask with magnetic stirring.[2]

-

Controlled Saponification: Add 22.5 mL of 1N sodium hydroxide solution (22.5 mmol, 1.0 equivalent) dropwise to the stirred solution. The slow addition rate (e.g., 1 drop every 20 seconds) is crucial for selectivity.[2]

-

Reaction Monitoring: Stir the resulting mixture at room temperature for 6 hours.

-

Initial Workup: Concentrate the mixture by rotary evaporation to a volume of approximately 10 mL. Wash the aqueous residue with diethyl ether to remove any unreacted diester, and separate the aqueous layer.[2]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 12N hydrochloric acid until the pH is strongly acidic. The temperature should be maintained below 10°C during this exothermic step.[2]

-

Extraction and Isolation: Extract the acidified aqueous mixture with three 50-mL portions of diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final product as a colorless oil.[2]

Trustworthiness and Validation: This protocol is a self-validating system. The use of exactly one equivalent of NaOH kinetically favors the formation of the mono-salt. Once the first ester is hydrolyzed, the resulting carboxylate is negatively charged, which electrostatically repels the incoming hydroxide nucleophile, thus slowing down the rate of the second hydrolysis and allowing for the isolation of the mono-acid product.

Applications in Drug Development and Medicinal Chemistry

The cyclobutane ring is an increasingly important structural motif in medicinal chemistry.[5] Its rigid, puckered three-dimensional structure provides a distinct advantage over more flexible aliphatic chains or planar aromatic rings. The gem-disubstituted pattern, as seen in this compound, is particularly valuable.[6][7]

Role as a Conformationally Restricted Scaffold

The inherent strain and puckered conformation of the cyclobutane ring allow it to serve as a rigid scaffold. This has several benefits in drug design:

-

Improved Potency and Selectivity: By locking key pharmacophoric groups in a specific spatial orientation, the molecule can achieve a more favorable binding interaction with its biological target.[5]

-

Metabolic Stability: The cyclobutane core can enhance a drug candidate's metabolic stability by replacing more labile linear linkers or protecting adjacent functional groups from enzymatic degradation.[5][8]

-

Aryl Bioisostere: The cyclobutane ring can act as a non-planar bioisostere for phenyl rings, improving physicochemical properties like solubility while maintaining necessary vector orientations for binding.[5][9]

Synthetic Utility as a Bifunctional Building Block

This compound is an ideal starting point for generating diverse chemical libraries for drug screening. Its two distinct functional groups can be addressed with orthogonal chemistry:

-

Carboxylic Acid Handle: Allows for standard amide bond formation, connecting the cyclobutane core to other fragments or amino acid residues.

-

Ethyl Ester Handle: Can be hydrolyzed to the di-acid, reduced to an alcohol, or used in further ester-based reactions.

This bifunctionality makes it a versatile intermediate for creating complex molecules with precise three-dimensional architectures, a critical aspect of modern drug discovery.[10] Marketed drugs such as the anticancer agent Carboplatin (which contains a cyclobutane-1,1-dicarboxylate core) and the hepatitis C inhibitor Boceprevir highlight the clinical success of incorporating this scaffold.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that require appropriate handling procedures.[1]

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT SE 3 | H335 | May cause respiratory irritation. |

Precautionary Statements (P-codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its synthesis is reliable and scalable, and its unique structural properties—stemming from the strained, non-planar cyclobutane ring—offer a powerful method for optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the application of versatile building blocks like this one will undoubtedly expand, paving the way for the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]

physical and chemical characteristics of 1-(ethoxycarbonyl)cyclobutanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, a key bifunctional organic building block, holds significant importance in medicinal chemistry and organic synthesis. Its unique strained cyclobutane scaffold, combined with the orthogonal reactivity of its ester and carboxylic acid moieties, offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its synthesis, spectral properties, and key chemical transformations. The methodologies and reaction principles detailed herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction

The cyclobutane motif is a prevalent structural feature in numerous biologically active natural products and pharmaceutical agents. The inherent ring strain of the four-membered ring imparts unique conformational properties and reactivity profiles that can be exploited in drug design to modulate potency, selectivity, and pharmacokinetic properties. This compound (also known as monoethyl 1,1-cyclobutanedicarboxylate) is a particularly useful derivative, offering two distinct functional handles for sequential or orthogonal chemical modifications. This guide will delve into the core physicochemical properties and synthetic applications of this compound, providing both theoretical understanding and practical, field-proven insights.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and development. The following section outlines the key characteristics of this compound.

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₂O₄ | [1][2] |

| Molecular Weight | 172.18 g/mol | [1][3] |

| Appearance | Colorless oil/liquid | [2][3] |

| CAS Number | 54450-84-9 | [1][3] |

| Density | 1.117 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.451 | [3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |

Solubility and Acidity (Predicted)

-

Solubility : Expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and diethyl ether. Its solubility in water is likely to be moderate and pH-dependent, increasing at higher pH values due to the formation of the carboxylate salt.

-

pKa : The pKa is anticipated to be in the range of typical carboxylic acids, likely around 4-5. The electron-withdrawing nature of the adjacent ethoxycarbonyl group may slightly increase its acidity compared to cyclobutanecarboxylic acid. For comparison, the first pKa of the parent 1,1-cyclobutanedicarboxylic acid is approximately 3.13.[4]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the selective mono-hydrolysis of diethyl 1,1-cyclobutanedicarboxylate. This method is advantageous due to the ready availability of the starting diester, which can be prepared via the alkylation of diethyl malonate with 1,3-dibromopropane.[5][6]

Synthetic Workflow

Caption: Synthetic route to this compound.

Experimental Protocol: Selective Mono-hydrolysis

This protocol is adapted from established literature procedures for the synthesis of the target compound.

Materials:

-

Diethyl 1,1-cyclobutanedicarboxylate

-

Ethanol

-

Sodium hydroxide (NaOH), 1N aqueous solution

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 1,1-cyclobutanedicarboxylate in ethanol.

-

Hydrolysis: To the stirred solution, add one equivalent of 1N sodium hydroxide solution dropwise at room temperature. The rate of addition should be controlled to maintain a steady reaction.

-

Reaction Monitoring: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting diester and the appearance of the mono-acid product.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

-

To the aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Shake and separate the layers. The desired product will be in the aqueous layer as its sodium salt.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with three portions of diethyl ether.

-

-

Isolation:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.

-

Causality Behind Experimental Choices:

-

One Equivalent of Base: The use of a single equivalent of sodium hydroxide is crucial for the selective hydrolysis of only one of the two ester groups. Using an excess would lead to the formation of the dicarboxylic acid.

-

Room Temperature: The reaction is typically carried out at room temperature to favor mono-hydrolysis. Higher temperatures could increase the rate of the second hydrolysis.

-

Acidification: Acidification is necessary to protonate the carboxylate salt, rendering the product soluble in the organic extraction solvent (diethyl ether).

Spectral Characteristics (Predicted)

While a dedicated spectrum for this compound is not available in the provided search results, its spectral features can be reliably predicted based on the analysis of its functional groups and data from analogous compounds such as cyclobutanecarboxylic acid and its derivatives.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

-

-COOH: A broad singlet in the region of 10-12 ppm, characteristic of a carboxylic acid proton.

-

-OCH₂CH₃: A quartet around 4.1-4.2 ppm (2H) and a triplet around 1.2-1.3 ppm (3H), corresponding to the ethyl ester group.

-

Cyclobutane Ring Protons: A series of multiplets in the range of 1.8-2.7 ppm, arising from the non-equivalent methylene protons of the cyclobutane ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit the following resonances:

-

-COOH: A signal in the range of 175-185 ppm for the carboxylic acid carbonyl carbon.

-

-COOCH₂CH₃: A signal around 170-175 ppm for the ester carbonyl carbon, a signal around 60-62 ppm for the -OCH₂- carbon, and a signal around 14-15 ppm for the -CH₃ carbon.

-

Quaternary Cyclobutane Carbon: A signal for the C1 carbon of the cyclobutane ring.

-

Cyclobutane Methylene Carbons: Signals for the methylene carbons of the cyclobutane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

-OH Stretch: A very broad band in the region of 2500-3300 cm⁻¹, typical for the O-H stretching of a hydrogen-bonded carboxylic acid.

-

C=O Stretch: Two distinct carbonyl stretching bands are expected. One for the carboxylic acid C=O, typically around 1700-1725 cm⁻¹, and another for the ester C=O, usually at a slightly higher frequency, around 1725-1745 cm⁻¹.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region, corresponding to the C-O stretching of the carboxylic acid and ester groups.

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate due to the presence of two functional groups with differing reactivity, allowing for selective chemical transformations.

Decarboxylation

The malonic ester-like structure of this compound allows for decarboxylation upon heating, typically of the free carboxylic acid, to yield ethyl cyclobutanecarboxylate. This reaction proceeds through the loss of carbon dioxide from the carboxylic acid moiety.[10][11]

Caption: Decarboxylation of this compound.

General Protocol for Decarboxylation:

-

Place this compound in a distillation apparatus.

-

Heat the compound to its decomposition temperature (typically >150 °C).

-

The decarboxylation will occur with the evolution of carbon dioxide gas.

-

The resulting ethyl cyclobutanecarboxylate can be purified by distillation.

Esterification

The remaining carboxylic acid group can be esterified under standard Fischer esterification conditions, reacting with an alcohol in the presence of a strong acid catalyst. This allows for the synthesis of unsymmetrical 1,1-cyclobutanedicarboxylates.[12]

General Protocol for Fischer Esterification:

-

Dissolve this compound in an excess of the desired alcohol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

-

Heat the mixture to reflux for several hours. Water is a byproduct, and its removal (e.g., using a Dean-Stark apparatus) can drive the equilibrium towards the product.

-

After cooling, neutralize the excess acid, and isolate the diester product through extraction and purification (e.g., distillation or chromatography).

Amide Coupling

The carboxylic acid functionality can be readily converted to an amide by coupling with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for the synthesis of novel drug candidates. The reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species. Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium-based reagents like HATU.[13][14]

Caption: Amide bond formation from this compound.

General Protocol for Amide Coupling (EDC/HOBt):

-

Dissolve this compound, the desired amine (1.1 eq.), and HOBt (1-hydroxybenzotriazole, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq.) to the stirred solution.

-

If necessary, add a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine, 2.0 eq.).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up typically involves washing with aqueous solutions to remove the coupling byproducts and purification by chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

-

Hazard Classifications: Acute toxicity (oral), skin irritation, eye irritation, and specific target organ toxicity (respiratory system).[3]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the differential reactivity of its ester and carboxylic acid functional groups, provides a robust platform for the synthesis of a wide array of complex molecules, particularly in the context of drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies.

References

- 1. calpaclab.com [calpaclab.com]

- 2. CAS 54450-84-9: 1-(Ethoxycarbonyl)cyclobutanecarboxylic ac… [cymitquimica.com]

- 3. 1-エトキシカルボニル シクロブタン-1-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR [m.chemicalbook.com]

- 8. Cyclobutanecarboxylic acid(3721-95-7) 13C NMR spectrum [chemicalbook.com]

- 9. Cyclobutanecarboxylic acid(3721-95-7) IR Spectrum [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Allure of a Strained Ring: A Technical Guide to the Discovery and History of Cyclobutane Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once a chemical curiosity fraught with synthetic challenges, has emerged as a cornerstone in modern medicinal chemistry and organic synthesis. This in-depth technical guide provides a comprehensive exploration of the discovery and history of cyclobutane carboxylic acid and its derivatives. We traverse the early, often erroneous, attempts at synthesis that underscore the perceived instability of small rings, to the groundbreaking work of pioneers who defied convention. The narrative then transitions to the sophisticated synthetic methodologies developed over the last century, including photochemical [2+2] cycloadditions, transition-metal-catalyzed reactions, and innovative ring-expansion and -contraction strategies. Beyond the synthesis, this guide delves into the unique physicochemical properties imparted by the cyclobutane ring and how these are strategically exploited in drug design to enhance potency, selectivity, and pharmacokinetic profiles. Through detailed case studies of marketed drugs, we illustrate the tangible impact of these four-membered carbocycles in addressing significant therapeutic needs. This guide serves as a vital resource for researchers and professionals, offering not only a historical perspective but also actionable insights into the synthesis and application of this versatile chemical scaffold.

Introduction: From "Unstable" Anomaly to a Pillar of Modern Chemistry

The story of cyclobutane carboxylic acid is a testament to the evolution of organic chemistry. In the late 19th century, the prevailing wisdom, heavily influenced by Baeyer's strain theory, suggested that four-membered rings would be too unstable to exist. This belief, coupled with early experimental misinterpretations, shrouded the cyclobutane ring in an aura of mystery and skepticism. However, the relentless pursuit of knowledge by pioneering chemists gradually unraveled the true nature of these strained systems, revealing a world of unique reactivity and untapped potential.

Today, cyclobutane carboxylic acid and its derivatives are recognized as invaluable building blocks in organic synthesis and are integral components of numerous commercial drugs.[1] Their rigid, puckered conformation offers a unique three-dimensional scaffold that can effectively orient functional groups in space, a critical aspect in designing molecules with specific biological activities.[1][2] This guide will navigate the fascinating journey of these molecules, from their contentious discovery to their current status as indispensable tools in the hands of synthetic and medicinal chemists.

A Contentious Beginning: The Early History and a Case of Mistaken Identity

The initial forays into the synthesis of cyclobutane derivatives were marked by a series of errors and misinterpretations. In the late 19th and early 20th centuries, several prominent chemists, including Markownikoff, Krestownikoff, and the renowned William Henry Perkin, Jr., reported syntheses of what they believed to be cyclobutane dicarboxylic acids. However, these early reports were later proven to be incorrect.

A significant chapter in this history of mistaken identity revolves around the work of Perkin, Jr. In 1883, he reported a synthesis that he believed yielded a cyclobutane derivative.[1] This was a landmark claim, as it was one of the first reported syntheses of a compound with a ring smaller than six carbons, challenging the prevailing belief in their instability.[1] However, it was later demonstrated that the product of Perkin's reaction was, in fact, a six-membered ring containing an oxygen atom.[1] These early struggles highlight the significant analytical and synthetic challenges of the time and the deeply ingrained theoretical biases against small ring systems.

It wasn't until the early 20th century that the existence of cyclobutane derivatives was definitively established, largely through the meticulous work of Richard Willstätter. His successful synthesis of cyclobutane itself in 1907 marked a turning point, finally laying to rest the doubts about the viability of four-membered rings.

The Synthetic Arsenal: From Classical Approaches to Modern Marvels

The synthesis of cyclobutane carboxylic acid and its derivatives has evolved dramatically over the past century. Early methods were often low-yielding and lacked generality. However, the development of new synthetic strategies has provided chemists with a diverse toolbox to construct these valuable motifs with high efficiency and stereocontrol.

Classical Synthetic Routes

The earliest reliable methods for the synthesis of cyclobutane carboxylic acid relied on intramolecular cyclization reactions and the decarboxylation of dicarboxylic acids. A common and enduring approach involves the malonic ester synthesis, where a 1,3-dihalopropane is reacted with diethyl malonate to form a cyclobutane-1,1-dicarboxylate, which can then be hydrolyzed and decarboxylated to yield cyclobutane carboxylic acid.[3]

Protocol: Synthesis of Cyclobutanecarboxylic Acid via Malonic Ester Synthesis

-

Formation of the Cyclobutane-1,1-dicarboxylate: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form the enolate. This enolate then undergoes a nucleophilic substitution reaction with 1,3-dibromopropane to form diethyl cyclobutane-1,1-dicarboxylate.

-

Hydrolysis: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base, such as sodium hydroxide, followed by acidification.

-

Decarboxylation: The 1,1-cyclobutanedicarboxylic acid is then heated at a high temperature (around 160°C), leading to the loss of one of the carboxylic acid groups as carbon dioxide, yielding cyclobutanecarboxylic acid.[3]

The Dawn of Modern Synthesis: Photochemical [2+2] Cycloadditions

The development of photochemical [2+2] cycloaddition reactions in the mid-20th century revolutionized the synthesis of cyclobutane derivatives.[4] This powerful method involves the irradiation of two alkene molecules with ultraviolet light, leading to the formation of a cyclobutane ring. The reaction can be performed both intermolecularly and intramolecularly and often proceeds with high stereoselectivity.[4][5]

The Power of Catalysis: Modern Synthetic Methodologies

The advent of transition-metal catalysis has further expanded the synthetic chemist's toolkit for constructing cyclobutane rings. Catalytic methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional methods.

Key modern catalytic approaches include:

-

Transition-Metal-Catalyzed [2+2] Cycloadditions: A variety of transition metals, including iron, ruthenium, and gold, have been shown to catalyze [2+2] cycloaddition reactions, often proceeding through different mechanisms than their photochemical counterparts.[6][7] These methods can provide access to cyclobutane derivatives that are difficult to obtain through other means.

-

C-H Functionalization: Recent advances in C-H activation and functionalization have provided novel strategies for the synthesis of substituted cyclobutanes.[8] This approach allows for the direct installation of functional groups onto a pre-existing cyclobutane core, offering a highly efficient and atom-economical route to complex derivatives.[8]

-

Ring Expansion and Contraction Reactions: The inherent ring strain of cyclobutanes and their precursors can be harnessed to drive ring-expansion and -contraction reactions. For instance, the ring expansion of cyclopropanes can be a powerful method for the synthesis of certain cyclobutane derivatives.[5]

| Synthetic Method | Key Features | Advantages | Limitations |

| Malonic Ester Synthesis | Intramolecular cyclization followed by decarboxylation. | Well-established, reliable for simple derivatives. | Limited to specific substitution patterns, harsh conditions. |

| Photochemical [2+2] Cycloaddition | Formation of a cyclobutane ring from two alkenes upon UV irradiation. | High stereoselectivity, access to complex structures. | Can require specialized equipment, potential for side reactions. |

| Transition-Metal-Catalyzed [2+2] Cycloaddition | Catalytic formation of cyclobutane rings under milder conditions. | High efficiency, good functional group tolerance. | Catalyst cost and sensitivity can be a factor. |

| C-H Functionalization | Direct installation of functional groups onto a cyclobutane core. | High atom economy, late-stage modification. | Can require directing groups, regioselectivity can be a challenge. |

The Cyclobutane Advantage in Drug Discovery and Development

The unique structural and conformational properties of the cyclobutane ring make it a highly attractive scaffold in medicinal chemistry. Its rigid, puckered conformation provides a level of pre-organization that can lead to enhanced binding affinity and selectivity for a biological target.[1][2] Furthermore, the introduction of a cyclobutane moiety can significantly impact the pharmacokinetic properties of a drug molecule, often improving metabolic stability and oral bioavailability.[9]

Key Physicochemical Properties and Their Implications

-

Conformational Rigidity: The puckered conformation of the cyclobutane ring restricts the conformational freedom of a molecule, which can be advantageous for several reasons. It can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. This rigidity can also be used to orient key pharmacophoric groups in a precise three-dimensional arrangement.[1]

-

Increased sp³ Character: The incorporation of a cyclobutane ring increases the sp³ character of a molecule, moving away from the flat, aromatic structures that can sometimes be associated with poor pharmacokinetic properties and off-target effects.[2]

-

Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains or other cyclic systems.[9] This can lead to an increased half-life and improved in vivo efficacy of a drug.

Case Studies: Cyclobutane Carboxylic Acid Derivatives in Marketed Drugs

The successful application of cyclobutane carboxylic acid derivatives in drug development is evident in several marketed drugs that address a range of therapeutic areas.

-

Carboplatin: This platinum-based anticancer drug is a derivative of cyclobutane-1,1-dicarboxylic acid. The cyclobutane moiety in carboplatin plays a crucial role in modulating the reactivity of the platinum center, leading to a more favorable toxicity profile compared to its predecessor, cisplatin.

-

Boceprevir: An inhibitor of the hepatitis C virus (HCV) NS3/4A protease, boceprevir features a cyclobutane group in its P1 region.[10] This cyclobutane unit was found to be optimal for binding to the enzyme's active site, demonstrating significantly higher potency compared to analogues with cyclopropyl or cyclopentyl groups.

-

Apalutamide: This androgen receptor antagonist, used in the treatment of prostate cancer, incorporates a spirocyclic cyclobutane scaffold. The rigid cyclobutane ring helps to position the molecule correctly within the receptor's binding pocket, contributing to its high antagonist activity.

Conclusion and Future Perspectives

The journey of cyclobutane carboxylic acid and its derivatives from a chemical enigma to a staple of modern chemistry is a compelling narrative of scientific progress. The initial skepticism and experimental setbacks have given way to a deep understanding of the unique properties and reactivity of these strained rings. The development of a sophisticated arsenal of synthetic methods has empowered chemists to incorporate this versatile scaffold into a wide array of complex molecules with remarkable precision and control.

Looking ahead, the importance of cyclobutane derivatives in drug discovery is poised to grow even further. As the demand for novel therapeutics with improved efficacy and safety profiles continues to rise, the unique advantages offered by the cyclobutane ring will undoubtedly be leveraged in the design of the next generation of medicines. The ongoing advancements in catalytic methods and C-H functionalization will likely open up new avenues for the synthesis of even more complex and diverse cyclobutane-containing molecules, further expanding their reach and impact in both academic research and the pharmaceutical industry. The once-underestimated four-membered ring has firmly established its place as a powerful tool in the quest for new scientific discoveries and life-saving therapies.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. Cyclobutane synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 10. lifechemicals.com [lifechemicals.com]

A Theoretical Deep Dive: Conformational Landscape of 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid

A Technical Guide for Researchers in Computational Chemistry and Drug Discovery

Authored by: A Senior Application Scientist

Abstract

1-(Ethoxycarbonyl)cyclobutanecarboxylic acid, a key building block in medicinal chemistry, possesses a deceptively simple structure that conceals a complex conformational landscape. The puckered nature of the cyclobutane ring, coupled with the rotational freedom of the ethoxycarbonyl and carboxylic acid substituents, gives rise to a variety of low-energy conformers that can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive theoretical framework for the conformational analysis of this molecule, outlining a synergistic approach that combines computational chemistry methods to elucidate its three-dimensional structure and energetic profile. By understanding the intricate interplay of steric and electronic effects that govern its conformational preferences, researchers can gain valuable insights for the rational design of novel therapeutics.

Introduction: The Significance of Conformational Analysis in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its function. In drug discovery, a thorough understanding of a molecule's conformational preferences is paramount, as it dictates how it interacts with biological targets. Cyclobutane-containing compounds are of growing interest in medicinal chemistry, offering a unique three-dimensional scaffold that can improve pharmacological properties.[1][2] this compound serves as a versatile starting material for the synthesis of more complex molecules. A detailed conformational analysis of this foundational structure is therefore essential for predicting the spatial arrangement of its derivatives and their subsequent biological activity.

The conformational flexibility of this compound arises from two primary sources: the puckering of the cyclobutane ring and the rotation around the single bonds connecting the substituents to the ring. The cyclobutane ring is not planar but exists in a puckered conformation to alleviate angle and torsional strain.[3] This puckering creates two distinct positions for the substituents: axial and pseudo-equatorial. Furthermore, the carboxylic acid and ethoxycarbonyl groups can adopt different orientations, primarily defined by the syn and anti conformations of the carboxyl group.[4] This guide outlines a robust computational workflow to explore this conformational space, identify stable isomers, and quantify their relative energies.

Computational Methodology: A Validating Workflow

A reliable theoretical conformational analysis hinges on a well-designed and validated computational protocol. The following workflow is proposed as a self-validating system, leveraging different levels of theory to ensure accuracy and efficiency.

Initial Conformational Search: Exploring the Potential Energy Surface

The first step is a broad exploration of the potential energy surface (PES) to identify all possible low-energy conformers. A molecular mechanics force field, such as OPLS_2005, is a computationally efficient method for this initial search.[5] This approach allows for the rapid scanning of the puckering of the cyclobutane ring and the rotation of the two substituent groups.

The primary degrees of freedom to be systematically varied are:

-

Cyclobutane Ring Puckering: The puckering angle of the cyclobutane ring.

-

C-C(O)OH Torsion Angle (τ1): The dihedral angle defining the orientation of the carboxylic acid group.

-

C-C(O)OEt Torsion Angle (τ2): The dihedral angle defining the orientation of the ethoxycarbonyl group.

-

O=C-O-H Torsion Angle (τ3): The dihedral angle of the hydroxyl group in the carboxylic acid, distinguishing between syn and anti conformers.

-

C-O-C-C Torsion Angle (τ4): The dihedral angle of the ethyl group in the ethoxycarbonyl substituent.

This multidimensional scan will generate a large number of initial structures, which can then be filtered based on their relative energies to select a set of unique conformers for further analysis.

References

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Solubility Profile of 1-(Ethoxycarbonyl)cyclobutanecarboxylic Acid: A Technical Guide for Pharmaceutical and Chemical Research

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(ethoxycarbonyl)cyclobutanecarboxylic acid, a key intermediate in the synthesis of complex organic molecules. In the absence of extensive published quantitative solubility data, this document synthesizes fundamental chemical principles, predictive analysis based on molecular structure, and detailed experimental protocols to empower researchers in drug development and chemical synthesis. We will explore the physicochemical properties of the title compound, predict its solubility in a range of common organic solvents, and provide a robust methodology for empirical solubility determination.

Introduction: The Significance of this compound

This compound, also known as monoethyl 1,1-cyclobutanedicarboxylate, is a bifunctional organic compound featuring both a carboxylic acid and an ethyl ester group attached to a cyclobutane ring.[1][2] This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science, where precise control over molecular architecture is paramount. Understanding its solubility is critical for a variety of applications, including reaction kinetics, purification processes such as crystallization, and formulation development.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate in various solvents is a fundamental property that dictates its behavior in both chemical and biological systems.[3] It influences reaction rates, yields, and the ease of purification. For drug development professionals, solubility is a cornerstone of pre-formulation studies, impacting bioavailability and the choice of delivery vehicle.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its physicochemical properties. The key properties of this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₄ | [1][2] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.117 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.451 | [1] |

| Flash Point | > 110 °C | [1] |

The molecular structure, depicted in the diagram below, is the primary determinant of its solubility.

Caption: Molecular structure of this compound.

The molecule possesses both a polar carboxylic acid group, capable of acting as a hydrogen bond donor and acceptor, and a moderately polar ethyl ester group, which can act as a hydrogen bond acceptor.[2] The cyclobutane ring itself is a nonpolar, hydrophobic moiety. This amphiphilic nature suggests a nuanced solubility profile.

Predictive Solubility Analysis

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and the ester functionalities. Therefore, high solubility is expected in lower-molecular-weight alcohols.[5]

-